Sodium 3-amino-6-methylpyrazine-2-carboxylate
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Overview
Description
Sodium 3-amino-6-methylpyrazine-2-carboxylate is a versatile chemical compound with the molecular formula C6H6N3NaO2. It is a white crystalline solid with a molecular weight of 175.12 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-6-methylpyrazine-2-carboxylate typically involves the reaction of methyl 3-amino-6-methylpyrazine-2-carboxylate with sodium hydroxide. The reaction is carried out in a mixture of methanol and water at a temperature of 50°C for 4 hours. After the reaction, the mixture is cooled and acidified with hydrochloric acid to a pH of 2 .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Sodium 3-amino-6-methylpyrazine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 3-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 3-amino-6-methylpyrazine-2-carboxylate
- 3-amino-6-bromopyrazine-2-carboxylate
- 3-amino-6-chloropyrazine-2-carboxylate
Comparison: Sodium 3-amino-6-methylpyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its methyl ester counterpart
Biological Activity
Sodium 3-amino-6-methylpyrazine-2-carboxylate is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been studied for its antimicrobial and anticancer properties. Research indicates that it may act as an enzyme inhibitor or modulator, influencing various biochemical processes essential for microbial growth and cancer cell proliferation.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several pathogens, including Mycobacterium tuberculosis (Mtb). Studies have shown that derivatives of pyrazine compounds can inhibit the growth of Mtb, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action. For instance, some related compounds demonstrated MIC values as low as 25 µg/mL against Mtb .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Mycobacterium tuberculosis |
3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | 25 | Mycobacterium tuberculosis |
6-octylamino-pyrazine-2-carboxamide | 1.56 | Staphylococcus epidermidis |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It may induce apoptosis in cancer cells or inhibit their proliferation through various mechanisms. For example, studies have highlighted the importance of lipophilicity in enhancing the anticancer efficacy of related pyrazine derivatives, suggesting that modifications to the alkyl side chains can significantly influence biological activity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : It has been suggested that certain pyrazine derivatives can disrupt bacterial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Antimycobacterial Activity : A study focused on the structure-activity relationship (SAR) of pyrazine derivatives indicated that longer alkyl chains in substituents significantly enhance antimycobacterial activity . This suggests that this compound could be optimized for improved efficacy against Mtb.
- Cytotoxicity Against Cancer Cells : Research has demonstrated varying degrees of cytotoxicity among different pyrazine derivatives against human leukemia K562 cell lines, with some compounds showing IC50 values around 25 µM . This highlights the potential for developing this compound as a lead compound in anticancer drug development.
Properties
Molecular Formula |
C6H6N3NaO2 |
---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;3-amino-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C6H7N3O2.Na/c1-3-2-8-5(7)4(9-3)6(10)11;/h2H,1H3,(H2,7,8)(H,10,11);/q;+1/p-1 |
InChI Key |
LNFHCQHZCSWHKH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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